molecular formula C5H12IN3O B012069 Morpholine-4-carboximidamide Hydroiodide CAS No. 102392-87-0

Morpholine-4-carboximidamide Hydroiodide

Cat. No. B012069
CAS RN: 102392-87-0
M. Wt: 257.07 g/mol
InChI Key: LJQSGLRGQQZIMF-UHFFFAOYSA-N
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Description

Morpholine derivatives are prominent in various fields of chemistry due to their versatile chemical structure, which allows for a wide range of chemical modifications and applications. Morpholine and its derivatives are used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives often involves multi-step processes that include reductive amination, intramolecular cyclization, and nucleophilic substitution reactions. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical route, demonstrating the synthetic flexibility of morpholine derivatives (Sladojevich, Trabocchi, & Guarna, 2007).

Molecular Structure Analysis

Morpholine derivatives' molecular structure has been the subject of detailed analysis, including X-ray diffraction and NMR studies. For instance, N-(ω-carboxyalkyl)morpholine hydrohalides have been characterized, highlighting the non-equivalence of ring carbon atoms in solid states and providing insights into the molecular dimer structures (Dega‐Szafran et al., 2001).

Chemical Reactions and Properties

Morpholine derivatives participate in a variety of chemical reactions, including electrophilic selenium-induced cyclizations and palladium-catalyzed hydroamination. These reactions showcase the derivatives' ability to form complex structures with significant stereochemical control (Pedrosa et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for the application of morpholine derivatives. These properties depend on the specific structure and substituents of the morpholine derivative being studied.

Chemical Properties Analysis

The chemical properties of morpholine derivatives, including their reactivity patterns and interaction with other molecules, are influenced by their functional groups and overall molecular structure. Studies have shown that morpholine derivatives can act as potent inhibitors in biological systems, demonstrating the importance of understanding their chemical behavior (Ivachtchenko et al., 2019).

Scientific Research Applications

  • Drug Design and Development : The morpholine ring is a versatile building block in drug design, contributing to increased potency and improved pharmacokinetics in various therapeutics (Kourounakis, Xanthopoulos, & Tzara, 2020).

  • Scaffold for Drug Discovery : Morpholine synthesis offers a diverse scaffold for drug discovery projects, known for its wide range of biological activities and improved pharmacokinetic profile (Tzara, Xanthopoulos, & Kourounakis, 2020).

  • Antimicrobial Activity : Certain morpholine derivatives, such as 4-(phenylsulfonyl) morpholine, exhibit antimicrobial activity against both standard and multi-resistant strains of bacteria and fungi (Oliveira et al., 2015).

  • Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a practical route, finds application in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

  • Antitumor Activity : C-substituted morpholines are relevant in organic synthesis for various applications, including antidepressants, appetite suppressants, and antitumor activities (Wijtmans et al., 2004).

  • Pharmaceutical Ingredient Enhancement : Stereospecific synthesis of substituted sulfamidates as privileged morpholine building blocks is used to improve pharmaceutical ingredient properties (Stojiljkovic et al., 2022).

  • Pharmacological Potential : Morpholine and its derivatives show potential as pharmaceutical candidates due to their feasible physicochemical properties for synthesizing potent drugs (Rupak, Vulichi, & Kapur, 2016).

  • Antihyperglycemic Activity : Novel carboximidamides derived from cyanamides, including those involving morpholine structures, have shown effectiveness in reducing blood glucose levels and improving liver and kidney function in diabetes models (Moustafa et al., 2021).

properties

IUPAC Name

morpholine-4-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQSGLRGQQZIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380903
Record name Morpholine-4-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102392-87-0
Record name Morpholine-4-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORPHOLINE-4-CARBOXIMIDAMIDE HYDROIODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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